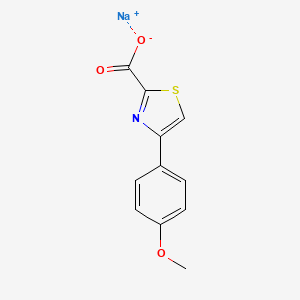

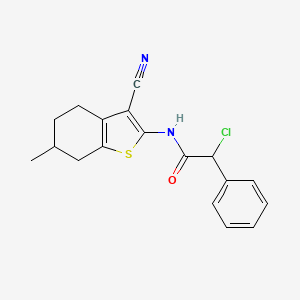

![molecular formula C7H4ClN3O B1402928 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1351613-88-1](/img/structure/B1402928.png)

3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Overview

Description

“3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

Pyrazolo[3,4-b]pyridine derivatives can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines

Researchers Quiroga et al. (2010) developed a method for synthesizing novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were then used to create chalcone analogues and dipyrazolopyridines. This indicates the compound's utility in forming complex organic structures (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).

Sonogashira-Type Reactions

Vilkauskaitė et al. (2011) utilized similar compounds in Sonogashira-type cross-coupling reactions, leading to the production of pyrazolo[4,3-c]pyridines. This study showcases the application of the compound in facilitating important chemical reactions (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Trifluoromethyl-substituted Pyrazolopyridines

Palka et al. (2014) reported a synthesis method for trifluoromethyl-substituted pyrazolopyridines using similar compounds. Their approach highlights the versatility of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in synthesizing fluorinated compounds (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Hydrogen-bonded Assembly in Derivatives

Quiroga et al. (2012) explored the hydrogen-bonded assembly in derivatives of pyrazolo[3,4-b]pyridine, demonstrating the compound's potential in forming complex molecular structures through hydrogen bonding (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Study of Photophysical Properties

Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their photophysical properties, indicating the compound's utility in optical and electronic applications (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Mechanism of Action

While the specific mechanism of action for “3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer .

Future Directions

Biochemical Analysis

Biochemical Properties

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde plays a pivotal role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis .

The compound also interacts with proteins involved in DNA repair and replication, potentially altering their activity. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, by inhibiting specific kinases, the compound can disrupt the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis .

Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to inhibition or activation of their function. The compound binds to the active sites of kinases, preventing the phosphorylation of their substrates. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Furthermore, this compound can induce conformational changes in proteins, altering their activity and interactions with other biomolecules. These changes can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity .

Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and alterations in gene expression, which can result in significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target kinases and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose can enhance the compound’s effects but also raises the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites can retain biological activity or be further processed for excretion .

The compound’s interaction with metabolic enzymes can influence metabolic flux and the production of key metabolites. This interaction can affect overall cellular metabolism, including energy production, biosynthesis, and detoxification processes .

Properties

IUPAC Name |

3-chloro-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-5-1-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYVXXHBRGOOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)

![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)

![4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402857.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)

![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402865.png)

![4-{5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402866.png)

![2-[3-(2-Amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402867.png)